N-Boc-4-(4-pyridinyl)-L-phenylalanine
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Overview
Description
N-Boc-4-(4-pyridinyl)-L-phenylalanine is a synthetic amino acid derivative characterized by the presence of a pyridine ring attached to the phenylalanine backbone and a tert-butoxycarbonyl (Boc) protecting group
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis begins with the protection of the amino group of L-phenylalanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-phenylalanine.
Coupling Reaction: The next step involves the coupling of N-Boc-L-phenylalanine with 4-pyridinylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent such as toluene or water.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. Large-scale reactions require careful control of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as the conversion of the pyridine ring to pyridine-N-oxide using oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: HNO3, Br2
Major Products Formed:
Pyridine-N-oxide (from oxidation)
Amine derivative (from reduction)
Nitro or halogenated pyridine (from substitution)
Scientific Research Applications
N-Boc-4-(4-pyridinyl)-L-phenylalanine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of protein interactions and enzyme inhibition due to its structural similarity to natural amino acids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammation.
Industry: The compound is utilized in the production of advanced materials and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism by which N-Boc-4-(4-pyridinyl)-L-phenylalanine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can bind to metal ions, influencing catalytic processes, while the phenylalanine moiety can interact with biological macromolecules, affecting their function.
Comparison with Similar Compounds
N-Boc-L-phenylalanine
N-Boc-4-piperidineethanol
N-Boc-4-piperidineacetaldehyde
Uniqueness: N-Boc-4-(4-pyridinyl)-L-phenylalanine is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to other Boc-protected amino acids. This structural feature allows for specific interactions and applications that are not possible with similar compounds.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-pyridin-4-ylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-19(2,3)25-18(24)21-16(17(22)23)12-13-4-6-14(7-5-13)15-8-10-20-11-9-15/h4-11,16H,12H2,1-3H3,(H,21,24)(H,22,23)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJDVZADCKWIAR-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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